Disodium terephthalate

概述

描述

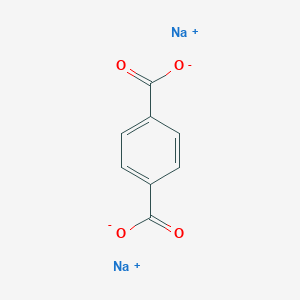

Disodium terephthalate is the disodium salt of terephthalic acid, with the chemical formula Na₂C₈H₄O₄This compound is widely recognized for its role in various industrial and scientific applications, particularly in the field of electrochemical energy storage, where it serves as a promising organic electrode material for sodium-ion batteries .

准备方法

Synthetic Routes and Reaction Conditions

Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures. The reaction typically involves heating a mixture of PET, sodium bicarbonate, and ethylene glycol at 180°C, resulting in a high depolymerization rate and the formation of crude this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the chemical recycling of PET plastics. This process not only provides a sustainable method for producing the compound but also contributes to environmental protection by reducing plastic waste .

化学反应分析

Types of Reactions

Disodium terephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form terephthalic acid.

Reduction: Reduction reactions can convert this compound back to its parent acid or other derivatives.

Substitution: The sodium ions in this compound can be exchanged with other metal ions, such as lithium or potassium, through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ion-exchange reactions typically involve the use of metal salts in aqueous solutions.

Major Products Formed

Oxidation: Terephthalic acid.

Reduction: Various reduced forms of terephthalic acid.

Substitution: Metal terephthalates, such as lithium terephthalate or potassium terephthalate.

科学研究应用

Energy Storage Applications

1.1 Role in Battery Technology

Disodium terephthalate has been investigated as a potential component in battery technology, particularly in sodium-ion batteries. Its ability to enhance energy release performance while reducing water reactivity makes it a promising candidate for improving battery efficiency. Research indicates that incorporating this compound can lead to better performance metrics compared to traditional materials .

1.2 Thermal Energy Storage

The compound is also being explored for its applications in thermal energy storage systems. Its properties allow it to function effectively in systems designed to store renewable energy, providing a medium for heat transfer and storage .

Polymer Production

2.1 Synthesis of Polyesters

This compound serves as a precursor in the synthesis of polyesters, particularly polyethylene terephthalate (PET). The compound can be derived from PET waste, facilitating recycling efforts and promoting sustainability within the plastics industry .

| Application | Description |

|---|---|

| Polyester Synthesis | Used as a raw material for producing PET from recycled sources |

| Energy Storage | Acts as an additive to improve performance in sodium-ion batteries |

| Thermal Storage Systems | Functions as a heat transfer medium in renewable energy applications |

Chemical Additive

3.1 Multifunctional Additive

Recent studies have highlighted the use of this compound as a multifunctional additive in various chemical processes. It enhances energy release performance while mitigating undesirable water reactivity in aluminum-based systems . This dual functionality makes it valuable in industries where efficiency and stability are critical.

Solubility Studies

Understanding the solubility of this compound is crucial for its application in various processes. Research has shown that its solubility varies significantly depending on the solvent used, particularly in sodium hydroxide solutions . These findings are essential for optimizing its use in industrial applications.

| Solvent | Solubility (weight percent) |

|---|---|

| Water | 14% |

| Saturated Sodium Chloride | <0.2% |

| Sodium Hydroxide (various conc.) | Up to 14% |

Case Studies

5.1 Recovery Process in Terephthalic Acid Production

A notable case study involved the recovery of this compound from dilute aqueous solutions during the production of terephthalic acid. The process utilized a sodium hydroxide solution to precipitate this compound, allowing for its reuse and minimizing waste . This method not only enhances efficiency but also aligns with environmental sustainability goals.

5.2 Utilization in Solid Polymer Electrolytes

Another case study examined the application of this compound in solid polymer electrolytes, demonstrating its potential to improve ionic conductivity and overall performance in electrochemical systems . This application highlights its versatility and importance in advancing materials science.

作用机制

The mechanism of action of disodium terephthalate in electrochemical applications involves its ability to undergo reversible redox reactions. During the charging and discharging processes in sodium-ion batteries, sodium ions are intercalated and deintercalated into the this compound structure. This process is facilitated by the compound’s ability to form stable complexes with sodium ions, which enhances its electrochemical performance .

相似化合物的比较

Similar Compounds

Disodium Pyridine Dicarboxylate: Another organic salt used in sodium-ion batteries, known for its higher voltage compared to disodium terephthalate.

Terephthalic Acid: The parent compound of this compound, used primarily in the production of polyethylene terephthalate (PET) plastics.

Uniqueness

This compound stands out due to its excellent electrochemical properties, ease of synthesis, and environmental benefits. Its ability to be produced from recycled PET makes it a sustainable and cost-effective option for various applications, particularly in the field of energy storage .

属性

CAS 编号 |

10028-70-3 |

|---|---|

分子式 |

C8H6NaO4 |

分子量 |

189.12 g/mol |

IUPAC 名称 |

disodium;terephthalate |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChI 键 |

IISLNQNUYOZKNE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

10028-70-3 |

相关CAS编号 |

15596-76-6 |

同义词 |

disodium terephthalate terephthalate terephthalic acid |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of disodium terephthalate?

A1: The molecular formula of this compound is Na2C8H4O4, and its molecular weight is 210.10 g/mol.

Q2: How is this compound characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including 1H NMR, which reveals the presence and purity of the terephthalic acid core. [ [] ]

Q3: What is the solubility of this compound in different solvents?

A3: this compound exhibits significant solubility in water and aqueous sodium hydroxide solutions. Its solubility increases with temperature. It also shows solubility in water-ethylene glycol mixtures. [ [] ]

Q4: Can this compound be used as an anode material in sodium-ion batteries?

A5: Yes, this compound has shown promise as a high-performance anode material for low-cost, room-temperature sodium-ion batteries. [ [] ] It exhibits excellent electrochemical performance, including minimal capacity fading over numerous cycles, an ideal redox potential, and excellent rate performance. [ [] ]

Q5: How does the molecular structure of this compound influence its performance as an anode material compared to related compounds?

A6: Density Functional Theory (DFT) calculations suggest that substituting the aromatic ring of this compound with pyridine, as in disodium pyridine dicarboxylate (Na2PDC), can lead to an increased voltage. [ [] ] This highlights the impact of molecular structure modifications on the electrochemical properties of these compounds.

Q6: Can this compound be used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, this compound serves as an excellent organic linker for synthesizing various MOFs, including nickel terephthalate. [ [] ] It can be used to create MOFs with unique properties, such as high porosity and enhanced catalytic activity. [ [] ]

Q7: What are the advantages of using this compound as a linker source in MOF synthesis compared to traditional methods?

A8: Utilizing this compound as a linker source allows for green synthesis of MOFs in water at room temperature. [ [] ] This method offers several advantages over conventional approaches, including faster reaction times, lower energy consumption, and reduced environmental impact.

Q8: What is the catalytic activity of nickel terephthalate (Ni-MOF) synthesized using this compound?

A9: Ni-MOF synthesized using this compound exhibits enhanced catalytic efficiency in hydrogen generation from sodium borohydride compared to its metal salt counterpart. [ [] ] This enhanced activity is attributed to the unique structural properties of the MOF.

Q9: How is this compound produced from waste PET?

A10: this compound can be recovered from waste PET through alkaline hydrolysis using sodium hydroxide. [ [, , ] ] This process breaks down PET into its monomers, this compound and ethylene glycol. [ [, , ] ]

Q10: What factors influence the rate of PET depolymerization to this compound?

A11: Several factors influence the depolymerization rate, including temperature, NaOH concentration, PET particle size, catalyst concentration, and the presence of co-solvents like dioxane. [ [, ] ]

Q11: Can this compound be further purified after recovery from PET waste?

A12: Yes, the recovered this compound can be further purified by acidification with sulfuric acid, yielding high-purity terephthalic acid. [ [, , ] ] This purified terephthalic acid can then be used in the production of new PET, closing the recycling loop.

Q12: What are the environmental benefits of recycling PET via this compound recovery?

A12: Recycling PET via this compound recovery offers several environmental benefits:

- Reduced plastic waste: Diverts waste PET from landfills, mitigating pollution. [ [, ] ]

- Resource conservation: Allows for the recovery and reuse of valuable monomers (terephthalic acid and ethylene glycol). [ [, ] ]

- Lower energy consumption: Compared to virgin PET production, recycling PET requires less energy. [ [] ]

- Decreased reliance on fossil fuels: Reduces the need for new raw materials derived from fossil fuels. [ [] ]

Q13: Can microorganisms degrade this compound?

A14: Yes, certain bacterial strains, such as Rhodococcus sp. and Dietzia sp., can utilize this compound as their sole carbon and energy source. [ [, , , ] ] This biodegradation process typically occurs under aerobic conditions. [ [, ] ]

Q14: What are the intermediates involved in the microbial degradation of this compound?

A15: Protocatechuic acid (PC) has been identified as a key intermediate in the microbial degradation pathway of this compound. [ [, ] ]

Q15: How is this compound used to detect hydroxyl radicals?

A16: this compound serves as a fluorescent probe for detecting hydroxyl radicals (•OH) in various systems. [ [, , , ] ] Upon reacting with •OH, it forms the highly fluorescent product 2-hydroxyterephthalic acid, quantifiable via fluorescence spectroscopy. [ [, , ] ]

Q16: What factors can influence the accuracy of hydroxyl radical quantification using this compound?

A17: Factors such as this compound concentration, the presence of dissolved oxygen, and the decomposition of the fluorescent product by reactive species can affect accurate quantification. [ [, ] ]

Q17: What computational methods are employed to study this compound?

A18: DFT calculations are valuable for investigating the interactions of sodium with this compound, predicting voltage changes with structural modifications, and exploring the electronic properties of the molecule. [ [, , ] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。